REACTION_CXSMILES
|
C([Li])CCC.[CH3:6][N:7]1[CH:11]=[CH:10][CH:9]=[N:8]1.[O:12]1[CH2:14][CH2:13]1>C1COCC1.C(Cl)Cl>[CH3:6][N:7]1[C:11]([CH2:14][CH2:13][OH:12])=[CH:10][CH:9]=[N:8]1
|
Name
|
|
Quantity
|
1226 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
153.4 g
|
Type
|
reactant
|
Smiles
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CN1N=CC=C1
|
Name
|
|
Quantity
|
3000 mL
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Type
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solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
The resulting solution was stirred at −60° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
warmed to −10° C.
|
Type
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STIRRING
|
Details
|
stirred for a further 40 minutes
|
Duration
|
40 min
|
Type
|
STIRRING
|
Details
|
the resulting slurry was stirred at −10° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
at 0° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to gradually warm to room temp under nitrogen
|
Type
|
STIRRING
|
Details
|
stirred for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with saturated NH4Cl solution (2000 ml)
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with n-butanol (3×1000 ml)
|
Type
|
WASH
|
Details
|
The combined organics were washed with saturated brine (1500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give an oil, which
|
Type
|
CUSTOM
|
Details
|
was azeotroped with toluene (1000 ml)
|
Type
|
CUSTOM
|
Details
|
to leave an oil with some solid
|
Type
|
FILTRATION
|
Details
|
the insoluble solid was filtered off
|
Type
|
WASH
|
Details
|
washed with DCM
|
Type
|
CUSTOM
|
Details
|
The filtrate was purified by chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 5-10% methanol in DCM
|
Type
|
CUSTOM
|
Details
|
Pure fractions were evaporated to dryness
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC=C1CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 195 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |